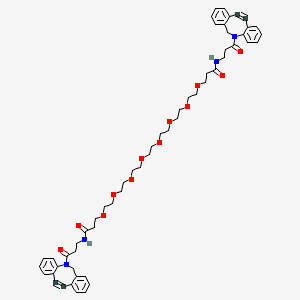

Dbco-peg8-dbco

Description

BenchChem offers high-quality Dbco-peg8-dbco suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dbco-peg8-dbco including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H66N4O12 |

|---|---|

Molecular Weight |

987.1 g/mol |

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C56H66N4O12/c61-53(57-25-21-55(63)59-43-49-13-3-1-9-45(49)17-19-47-11-5-7-15-51(47)59)23-27-65-29-31-67-33-35-69-37-39-71-41-42-72-40-38-70-36-34-68-32-30-66-28-24-54(62)58-26-22-56(64)60-44-50-14-4-2-10-46(50)18-20-48-12-6-8-16-52(48)60/h1-16H,21-44H2,(H,57,61)(H,58,62) |

InChI Key |

WORGGWSVRRPHFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: DBCO-PEG8-DBCO Chemical Structure and Molecular Weight

[1]

Executive Summary

DBCO-PEG8-DBCO is a homobifunctional, polyethylene glycol (PEG)-based crosslinker utilized in advanced bioconjugation and materials science. It features two dibenzocyclooctyne (DBCO) moieties separated by a hydrophilic PEG8 spacer.[1][2][3] This reagent is the cornerstone of copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC), enabling the efficient crosslinking of azide-functionalized biomolecules, polymers, or surfaces without the cytotoxicity associated with copper catalysts.[3][4]

This guide provides a definitive analysis of its physicochemical properties, structural mechanics, and validated experimental protocols for drug development and proteomic applications.

Chemical Identity & Physicochemical Properties[1][2][5]

The following data represents the standard chemical profile for high-purity (>95%) DBCO-PEG8-DBCO used in research and GMP-grade environments.

| Property | Specification |

| Chemical Name | DBCO-PEG8-DBCO (Bis-DBCO-PEG8) |

| Molecular Formula | C₅₆H₆₆N₄O₁₂ |

| Molecular Weight | 987.2 g/mol |

| Appearance | Light yellow to yellow oily solid or viscous liquid |

| Solubility | Soluble in DMSO, DMF, DCM, and alcohols; moderately soluble in water (improved by PEG spacer) |

| Reactive Group | Dibenzocyclooctyne (DBCO) x 2 |

| Target Functional Group | Azide (-N₃) |

| Spacer Length | ~35–40 Å (estimated based on PEG8 + linker arms) |

| Storage Conditions | -20°C, desiccated, protected from light |

| Stability | Hydrolytically stable; DBCO group sensitive to prolonged light exposure |

Note on CAS Number: As a specialized heterobifunctional PEG reagent, a specific CAS number for the "PEG8" homolog is often not widely listed in public registries or varies by specific isomer/synthesis route. It is identified primarily by its chemical structure and catalog definitions (e.g., BroadPharm BP-25736).[1]

Structural Analysis & Mechanism of Action

The DBCO Moiety (The "Engine")

The reactivity of DBCO-PEG8-DBCO is driven by the Dibenzocyclooctyne ring.[2][3][5] This eight-membered ring imposes significant bond angle deformation (ring strain) on the alkyne triple bond.

-

Strain Energy: The ring strain (~18 kcal/mol) lowers the activation energy required for cycloaddition.

-

Kinetics: Reacts specifically with azides via SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition).[3][6][7][8]

-

Bioorthogonality: The reaction is inert to amines, thiols, carboxyls, and hydroxyls found in native biological systems, ensuring zero off-target crosslinking.[4]

The PEG8 Spacer (The "Bridge")

The spacer consists of 8 ethylene glycol units (-CH₂CH₂O-)₈.

-

Solubility: The oxygen-rich backbone imparts hydrophilicity, preventing the aggregation of hydrophobic payloads (a common issue with alkyl chain linkers).

-

Flexibility: Provides rotational freedom, allowing the two linked biomolecules to adopt native conformations without steric hindrance.

-

Pharmacokinetics: In drug delivery applications, the PEG chain shields the conjugate from rapid proteolytic degradation and reduces immunogenicity.

Reaction Mechanism: SPAAC

The mechanism proceeds through a [3+2] cycloaddition, forming a stable triazole linkage.

Figure 1: Schematic of the SPAAC reaction mechanism where DBCO-PEG8-DBCO acts as a homobifunctional crosslinker.

Applications in Drug Development[2][3][10]

Antibody-Drug Conjugates (ADCs) & Dimerization

While ADCs typically use heterobifunctional linkers, DBCO-PEG8-DBCO is critical for antibody dimerization (creating bispecifics) or attaching two azide-functionalized drug payloads to a central scaffold.

Hydrogels and Material Science

In tissue engineering, this reagent is used to crosslink azide-functionalized polymers (e.g., Azide-Hyaluronic Acid).

-

Benefit: The gelation occurs instantly upon mixing under physiological conditions (pH 7.4, 37°C) without toxic initiators or UV light, making it ideal for cell encapsulation.

PROTACs (Proteolysis Targeting Chimeras)

Used to synthesize "Clickable" PROTACs. Researchers can synthesize the E3 ligase ligand and the Target Protein ligand separately with azide handles, then use DBCO-PEG8-DBCO to screen for the optimal linker length (PEG8) rapidly.

Experimental Protocol: Protein Crosslinking

Objective: Crosslink two Azide-functionalized proteins (Protein-A-N3 and Protein-B-N3) using DBCO-PEG8-DBCO.

Materials

-

DBCO-PEG8-DBCO (10 mM stock in anhydrous DMSO).

-

Azide-labeled proteins (in PBS, pH 7.4).

-

Desalting column (e.g., Zeba Spin or PD-10).

Workflow

-

Preparation:

-

Calculate the concentration of azide groups on your proteins.

-

Thaw DBCO-PEG8-DBCO stock and equilibrate to room temperature.

-

-

Reaction Setup:

-

Stoichiometry:

-

For Dimerization (A-Linker-A): Use 0.5 equivalents of DBCO-PEG8-DBCO relative to the protein (assuming 1 azide/protein).

-

For Polymerization/Hydrogels: Use 1:1 molar ratio of DBCO groups to Azide groups.

-

-

Solvent: Ensure the final organic solvent (DMSO) concentration is <10% to prevent protein denaturation.

-

-

Incubation:

-

Mix gently.

-

Incubate at Room Temperature for 2–4 hours or 4°C overnight .

-

Note: The reaction is copper-free; do not add Cu(I) or stabilizing ligands.

-

-

Purification:

-

Remove unreacted linker using a desalting column or dialysis against PBS.

-

-

Validation:

-

Analyze via SDS-PAGE (shift in MW) or SEC-HPLC.

-

Figure 2: Step-by-step experimental workflow for conjugation using DBCO-PEG8-DBCO.

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation | Linker hydrophobicity (despite PEG) or high concentration. | Dissolve linker in DMSO first; add slowly to vortexing aqueous buffer. Ensure <10% DMSO final. |

| Low Conjugation Yield | Hydrolysis of DBCO (rare) or Azide instability. | Use fresh Azide reagents. Ensure DBCO stock is stored anhydrously at -20°C. |

| Aggregation | Over-crosslinking. | Optimize stoichiometry. For 1:1 conjugates, use a large excess of one partner or precise titration. |

Analytical Expectation (HPLC):

-

DBCO absorbs strongly at 309 nm .

-

Conjugates can be quantified by monitoring the disappearance of the 309 nm peak (as the strained alkyne reacts to form a triazole, the specific absorbance shifts/decreases).

References

-

BroadPharm. DBCO-PEG8-DBCO Product Data & Physicochemical Properties. Retrieved from

-

AxisPharm. DBCO-PEG8-DBCO Structural Specifications. Retrieved from

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[9] "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

BenchChem. Stability and Storage of DBCO Reagents. Retrieved from

Sources

- 1. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]

- 2. DBCO-PEG8-DBCO | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. DBCO-PEG8-acid | AxisPharm [axispharm.com]

- 9. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]

Technical Whitepaper: Optimizing SPAAC Crosslinking Architectures

Topic: Difference between Dbco-peg8-dbco and Dbco-peg4-dbco Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Comparative Analysis of DBCO-PEG4-DBCO vs. DBCO-PEG8-DBCO[1]

Executive Summary

In the design of bioconjugates—whether for Antibody-Drug Conjugates (ADCs), hydrogel reinforcement, or PROTAC synthesis—the selection of the crosslinker spacer length is a critical, yet often overlooked, determinant of stability and efficacy.[2]

This guide analyzes the functional divergence between DBCO-PEG4-DBCO and DBCO-PEG8-DBCO . While both reagents utilize the same copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) chemistry, their physicochemical properties dictate distinct experimental applications.[1] The PEG4 variant offers structural rigidity and defined inter-molecular distances, whereas the PEG8 variant provides superior aqueous solubility and the necessary "reach" to overcome steric hindrance in bulky macromolecular assemblies.

Molecular Architecture & Physicochemical Properties[3][4]

The core difference lies in the Polyethylene Glycol (PEG) spacer length.[2][3] This variation influences the hydrodynamic radius, solubility profile, and the thermodynamic entropy of the crosslinking reaction.

Comparative Data Table

| Feature | DBCO-PEG4-DBCO | DBCO-PEG8-DBCO |

| Molecular Weight | ~811.0 g/mol | ~987.2 g/mol |

| PEG Units | 4 units | 8 units |

| Approx.[1] Spacer Length (Extended) | ~30 Å (2.9 nm) | ~45 Å (4.5 nm) |

| Hydrophilicity | Moderate | High |

| Aqueous Solubility | Limited (often requires DMSO/DMF stock) | Enhanced (soluble in aqueous buffers) |

| Primary Utility | Small molecule stitching, rigid distances | Protein-protein conjugation, hydrogels |

| Steric Hindrance Mitigation | Low | High |

Scientist’s Note: The "Spacer Length" values are approximate extended conformations including the DBCO moieties. In solution, PEG chains adopt a coiled "random walk" conformation, meaning the effective spanning distance is often 30–50% shorter than the fully extended length.

Structural Visualization

The following diagram illustrates the structural logic and the impact of spacer length on conjugation reach.

Mechanistic Analysis & Application Logic

The Chemistry: SPAAC

Both reagents rely on the reaction between the strained cyclooctyne ring (DBCO) and an azide (

-

Kinetics: Fast (

).[1] -

Catalyst: None required (Copper-free), preventing Cu(I)-induced protein denaturation.[1]

When to Choose PEG4 vs. PEG8

1. DBCO-PEG4-DBCO: Precision & Small Molecules

-

Scenario: You are linking two small molecules (e.g., a drug to a PROTAC E3 ligase ligand) or creating a compact nanoparticle surface.

-

Rationale: A shorter linker reduces the "entropic penalty" of binding. If the linker is too long and flexible, the two functional ends may spend too much time exploring solvent space rather than reacting. PEG4 provides a "goldilocks" zone of flexibility without excessive slack.

-

Risk: If used to crosslink two large proteins (e.g., IgG-IgG), the short spacer may be buried within the protein folds, leading to low conjugation yields due to steric shielding.

2. DBCO-PEG8-DBCO: Solubility & Reach

-

Scenario: You are conjugating a hydrophobic drug to an antibody (ADC) or crosslinking a hydrogel network.

-

Rationale:

-

Steric Hindrance: Large proteins have deep binding pockets or bulky surface loops.[1] The PEG8 spacer acts like a "crane," extending the reactive DBCO group past these obstructions to find the azide partner.

-

Solubility: DBCO is inherently hydrophobic.[1] Attaching two DBCO groups to a short PEG4 chain can result in a molecule that precipitates in PBS. The longer PEG8 chain increases the hydrophilic fraction, stabilizing the reagent in aqueous buffers.[4]

-

Experimental Protocol: Homobifunctional Crosslinking

Objective: Crosslink Azide-Protein A to Azide-Protein B using DBCO-PEG(n)-DBCO.

Critical Control: Homobifunctional crosslinkers can cause polymerization (A-A-A-A) or circularization (A reacting with itself) if not carefully controlled. To link Protein A to Protein B, a two-step sequential method is required.[1]

Workflow Diagram

Detailed Methodology

Materials:

-

DBCO-PEG4-DBCO or DBCO-PEG8-DBCO (Store at -20°C, desiccated).[1]

-

Anhydrous DMSO or DMF.

-

Azide-labeled biomolecules (Protein A and Protein B).[1]

-

Desalting columns (e.g., Zeba Spin, PD-10) or SEC HPLC.[1]

Step 1: Linker Solubilization

-

Allow the DBCO vial to equilibrate to room temperature before opening to prevent condensation.[5]

-

Dissolve DBCO linker in anhydrous DMSO to a concentration of 10 mM .

-

Note: For PEG4, ensure complete dissolution; it may require vortexing. PEG8 dissolves more readily.[6]

-

Step 2: Activation of Protein A [1]

-

Prepare Protein A-Azide in PBS (pH 7.4). Avoid buffers with sodium azide (NaN3).

-

Add 10-20 molar equivalents of the DBCO linker to Protein A.[1]

-

Why Excess? High excess ensures that every Azide on Protein A reacts with one end of a new linker molecule, preventing the linker from reacting with two Protein A molecules simultaneously (crosslinking).

-

-

Incubate for 1-2 hours at Room Temperature or 4°C overnight.

Step 3: Purification (The "Make or Break" Step)

-

Remove excess unreacted DBCO linker using a desalting column or dialysis.[1]

-

Validation: Measure Absorbance at 309 nm (DBCO peak) relative to 280 nm (Protein) to calculate the DBCO:Protein ratio.

-

Step 4: Conjugation

-

Mix the purified DBCO-labeled Protein A with 1.0 - 1.5 molar equivalents of Azide-Protein B.[1]

-

Incubate for 4–12 hours at Room Temperature.

-

Validate conjugation via SDS-PAGE (shift in molecular weight) or SEC-HPLC.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation upon adding Linker | Hydrophobicity of DBCO (especially PEG4) | Dissolve linker in DMSO first.[1][5] Ensure final DMSO conc. < 10%.[3] Switch to DBCO-PEG8-DBCO . |

| Low Conjugation Efficiency | Steric Hindrance | The azide is buried. Switch to DBCO-PEG8-DBCO to increase reach. |

| "Double Adducts" / Polymerization | Insufficient Linker Excess in Step 2 | Increase linker molar excess (up to 50x) during the first activation step. |

| Loss of Reactivity | Oxidation / Hydrolysis | DBCO is sensitive to acidic pH and oxidation.[1] Store stock in aliquots at -20°C under inert gas. |

References

-

Thermo Fisher Scientific. EZ-Link™ Maleimide-PEG4-DBCO User Guide.[1] (Provides foundational data on PEG4 spacer length and solubility protocols).

-

BroadPharm. DBCO-PEG8-DBCO Product Specifications. (Confirming MW ~987.2 Da and hydrophilic spacer properties).

-

BenchChem. A Comparative Analysis of DBCO-PEG4-DBCO and Other SPAAC Reagents. (Detailed kinetics and solubility comparisons).

-

Vector Laboratories. DBCO-PEG4-NHS Ester Specifications. (Spacer arm length verification ~30 Å).

-

Beilstein Journal of Organic Chemistry. Influence of length and flexibility of spacers on the binding affinity of divalent ligands.[7] (Theoretical underpinning of spacer length entropy).

Sources

- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DBCO-PEG8-NHS ester, 2553412-88-5 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of DBCO-PEG8-DBCO

This guide is structured as a high-level technical manual for researchers utilizing DBCO-PEG8-DBCO in bioconjugation workflows. It prioritizes experimental success through rigorous solvent handling protocols.

Part 1: Executive Summary & Molecular Architecture

The effective utilization of DBCO-PEG8-DBCO (Dibenzocyclooctyne-PEG8-Dibenzocyclooctyne) hinges on understanding its amphiphilic nature. While the polyethylene glycol (PEG) spacer provides necessary hydrophilicity to prevent aggregation in biological media, the molecule is capped at both ends by bulky, hydrophobic dibenzocyclooctyne rings.

This "dumbbell" architecture creates a solubility paradox:

-

The PEG8 Core: Highly water-soluble, flexible, and non-immunogenic.

-

The DBCO Caps: Highly hydrophobic, rigid, and prone to π-π stacking aggregation in aqueous environments.

Critical Directive: Do NOT attempt to dissolve DBCO-PEG8-DBCO directly in aqueous buffers (PBS, Water, TRIS). The hydrophobic DBCO caps will drive the formation of micelles or oily precipitates, rendering the reagent unreactive or causing it to adhere to plasticware.

Visualization: The Amphiphilic Challenge

The following diagram illustrates the competing solubility forces within the molecule.

Figure 1: Molecular architecture showing the solubility conflict. The hydrophobic DBCO ends require organic solvation to prevent self-association before the PEG core can stabilize the molecule in water.

Part 2: Solvent Compatibility Matrix

The following table synthesizes solubility data and handling recommendations. This data is derived from standard physiochemical properties of DBCO reagents [1, 2].

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Organic (Polar Aprotic) | DMSO (Anhydrous) | Excellent (>50 mM) | Recommended for Stock. Hygroscopic; use fresh or stored under inert gas. Freezes at 19°C. |

| Organic (Polar Aprotic) | DMF (Anhydrous) | Excellent (>50 mM) | Alternative for Stock. More volatile than DMSO. Avoid if downstream analysis is sensitive to amines (though DMF is an amide, hydrolysis can yield amines). |

| Chlorinated | DCM / Chloroform | Good | Used primarily for chemical synthesis/purification, not for bioconjugation due to protein incompatibility. |

| Aqueous | Water / PBS | Poor / Risky | NOT for Stock. Direct addition leads to cloudy suspension. Only use as a diluent after organic solvation. |

| Alcohols | Methanol / Ethanol | Moderate | Not recommended. Nucleophilic -OH can interfere with sensitive esters (if present) or cause precipitation of proteins. |

Part 3: Optimal Reconstitution Protocol (The "Two-Step" Method)

To ensure maximum reactivity and prevent loss of reagent, follow this self-validating protocol. This workflow minimizes the "hydrophobic shock" when the reagent enters the aqueous phase.

Workflow Diagram

Figure 2: The Two-Step Solvation Strategy ensures the hydrophobic DBCO groups are dispersed rapidly before they can aggregate.

Detailed Methodology

-

Calculate Requirements:

-

Determine the molar excess required for your reaction (typically 5-20x excess for protein labeling).

-

Ensure the final volume of organic solvent added to your biological sample will not exceed 10% (v/v), as this can denature proteins [3].[1]

-

-

Prepare Organic Stock (The "Master Mix"):

-

Bring the vial of DBCO-PEG8-DBCO to room temperature before opening to prevent moisture condensation (DBCO is stable to moisture, but water in your stock degrades long-term stability).

-

Add Anhydrous DMSO or DMF to achieve a concentration of 10 mM to 25 mM .

-

Why? High concentration allows you to add a tiny volume to your reaction, minimizing solvent effects.

-

Vortex vigorously until the solution is perfectly clear.

-

-

Aqueous Conjugation (The "Dropwise" Technique):

-

Prepare your biomolecule (protein/antibody) in a buffer free of azides (e.g., PBS, pH 7.4).[2]

-

Crucial Step: While gently vortexing or stirring the protein solution, add the calculated volume of DBCO stock dropwise .[3]

-

Mechanism:[4] Rapid dispersion prevents the DBCO molecules from finding each other and aggregating; instead, they are immediately solvated by the bulk water via the PEG8 chain.

-

Part 4: Troubleshooting & Stability

Common Failure Modes

If you observe a cloudy solution or precipitate upon adding the stock to the buffer, one of the following has occurred:

-

Concentration Shock: The stock concentration was too high, or mixing was too slow.

-

Solvent Limit Exceeded: The final % of DMSO/DMF exceeded the solubility threshold of the DBCO-PEG8-DBCO in that specific buffer.

Decision Tree for Cloudy Solutions

Figure 3: Diagnostic logic for resolving solubility issues during conjugation.

Storage & Stability[3][5][6][7]

-

Solid State: Store at -20°C under desiccant. Stable for >12 months.

-

Stock Solution (DMSO/DMF): Stable for 1-2 months at -20°C if kept anhydrous. DBCO can slowly oxidize or react with thiols over long periods [4].

-

Aqueous Solution: Use immediately.[5] Do not store.

References

-

BroadPharm. DBCO-PEG8-DBCO Product Specifications & Solubility Data. Retrieved from BroadPharm Catalog. Link

-

Vector Laboratories. Solubility and Handling of DBCO Reagents. Vector Labs Technical Guide. Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Click Chemistry Tools. DBCO Reagent Stability & Storage Guidelines.Link

Sources

Technical Guide: Mechanism and Application of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) represents a pivotal evolution in bioorthogonal chemistry. Unlike its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without cytotoxic metal catalysts, making it the gold standard for live-cell labeling and in vivo conjugation.

This guide deconstructs the mechanistic drivers of SPAAC, specifically the role of ring strain and orbital interaction, and provides a field-proven framework for reagent selection and experimental execution.

Part 1: The Mechanistic Core

The elegance of SPAAC lies in its ability to overcome the high activation barrier of azide-alkyne cycloaddition through pure thermodynamics and stereoelectronics, rather than external catalysis.

The "Spring-Loaded" Electrophile

In a standard alkyne, the bond angle is 180° (

This deformation introduces nearly 18–20 kcal/mol of ring strain energy . In the ground state, this strain destabilizes the molecule (raising its energy). Upon reaction with an azide, the formation of the triazole ring releases this strain, providing a massive thermodynamic driving force.

Frontier Molecular Orbital Theory (FMO)

The reaction rate is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide (dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (dipolarophile).

-

Linear Alkyne: The LUMO energy is high, resulting in a large HOMO-LUMO gap and a slow reaction at physiological temperatures.

-

Strained Alkyne (Cyclooctyne): The geometric distortion lowers the LUMO energy of the alkyne. Simultaneously, hyperconjugation with propargylic bonds (especially in fluorinated or fused-ring variants) can further tune these orbital energies. The result is a narrower HOMO-LUMO gap, facilitating a rapid, spontaneous reaction.

Mechanistic Pathway Diagram

Figure 1: The thermodynamic trajectory of SPAAC. The reaction is driven by the relief of ring strain inherent in the cyclooctyne reactant.[3][4]

Part 2: Reagent Selection & Kinetic Profiling

Choosing the right cyclooctyne is not about finding the "fastest" reagent, but balancing kinetics (

Comparative Analysis of Cyclooctynes

| Reagent | Full Name | Structure Type | Solubility | Key Characteristics | |

| OCT | Cyclooctyne | First Gen | 0.0012 | High | Historical only. Too slow for most biological applications. |

| DIBO | Dibenzocyclooctyne | Dibenzo-fused | 0.1 – 0.5 | Low | Good kinetics but bulky and prone to steric hindrance. |

| DBCO | Dibenzoazacyclooctyne | Dibenzo-fused (Aza) | 0.3 – 1.0 | Low (Hydrophobic) | The Industry Standard. Fastest kinetics for most applications. Risk of non-specific hydrophobic binding to albumin. |

| BCN | Bicyclononyne | Bicyclic (fused cyclopropane) | 0.1 – 0.3 | Moderate | The "Stealth" Option. Less hydrophobic than DBCO. Superior for intracellular labeling where background noise is critical. |

*Note: Rate constants are solvent-dependent. Values typically reflect reaction with benzyl azide in aqueous/organic mixtures.

The "Senior Scientist" Insight: DBCO vs. BCN

-

Use DBCO when: You are labeling cell surface receptors or antibodies where the concentration of the target is low, and you need the highest possible reaction rate to drive the signal.

-

Use BCN when: You are working intracellularly or in serum-rich media. DBCO's fused benzene rings make it highly lipophilic, causing it to stick to hydrophobic pockets in proteins (like BSA), creating high background noise. BCN is smaller and cleaner.

Part 3: Experimental Protocol (Metabolic Labeling)

This protocol validates the mechanism in a live-cell environment. It relies on the metabolic incorporation of an azide-modified sugar, followed by chemoselective ligation.[4]

Workflow Diagram

Figure 2: Step-by-step workflow for metabolic glycan labeling using SPAAC chemistry.

Detailed Methodology

-

Metabolic Incorporation:

-

Seed HeLa or CHO cells in appropriate media.

-

Treat with 50 µM tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) .

-

Why: The acetyl groups allow passive diffusion across the membrane. Intracellular esterases cleave them, trapping the sugar for processing into sialic acid.

-

Incubate for 24–48 hours.

-

-

Washing (Critical Step):

-

Wash cells 3x with warm PBS containing 1% FBS or BSA.

-

Why: Removes excess Ac4ManNAz. Protein in the wash buffer prevents non-specific sticking of the subsequent hydrophobic dye.

-

-

The SPAAC Reaction:

-

Prepare a 10–50 µM solution of DBCO-Fluorophore in media (serum-free is preferred to reduce competition).

-

Incubate for 30–60 minutes at 37°C.

-

Note: Reaction times >1 hour often increase background more than signal.

-

-

Analysis:

-

Wash 3x with ice-cold PBS.

-

Fix with 4% Paraformaldehyde (PFA) for flow cytometry or microscopy.

-

Part 4: Troubleshooting & Optimization

Thiol-Yne Side Reactions

While SPAAC is "bioorthogonal," highly strained alkynes (especially BARAC and to a lesser extent DBCO) can react with free thiols (cysteine residues) via a Michael-type addition.[5]

-

Solution: If labeling proteins with high cysteine content, alkylate free thiols with iodoacetamide prior to the SPAAC reaction, or switch to BCN , which exhibits lower thiol reactivity.

Solubility Issues

DBCO conjugates often precipitate in aqueous buffers.

-

Solution: Dissolve DBCO stock in anhydrous DMSO. Ensure the final DMSO concentration in the cell assay is <0.5%. Use PEGylated linkers (e.g., DBCO-PEG4-Fluorophore) to improve water solubility.

Part 5: Applications in Drug Development (ADCs)

Antibody-Drug Conjugates (ADCs) utilize SPAAC for site-specific conjugation. Unlike maleimide chemistries (which can undergo retro-Michael exchange in plasma), the triazole linkage formed by SPAAC is metabolically stable.

-

Strategy: An antibody is engineered with a non-natural amino acid (e.g., p-azidomethyl-L-phenylalanine) or glycan-remodeled to contain an azide.

-

Conjugation: A DBCO-linked payload (toxin) is added.

-

Benefit: Homogeneous Drug-to-Antibody Ratio (DAR) and improved pharmacokinetics compared to heterogeneous lysine conjugations.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[2][5][6] Journal of the American Chemical Society. [Link][7]

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]

-

Gordon, C. G., et al. (2012). Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. Journal of the American Chemical Society. [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. studenttheses.uu.nl [studenttheses.uu.nl]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]

- 6. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability of Dibenzocyclooctyne (DBCO) Groups in Physiological Buffers

The following technical guide details the stability profile of dibenzocyclooctyne (DBCO) in physiological environments. It synthesizes mechanistic chemistry with practical experimental protocols for researchers in bioconjugation and drug development.[1][2]

A Technical Guide for Bioconjugation and Drug Development[2]

Executive Summary

Dibenzocyclooctyne (DBCO), also known as ADIBO, is the gold standard for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[3][4][5] Its utility is driven by significant ring strain (~18 kcal/mol), which lowers the activation energy for cycloaddition with azides. However, this same thermodynamic instability renders the DBCO moiety susceptible to non-specific degradation in physiological buffers.

Key Stability Takeaways:

-

Hydrolytic Stability: The DBCO ring is kinetically stable to hydrolysis in neutral buffers (pH 7.4) for short durations (<24h) but undergoes slow hydration over prolonged storage.

-

Thiol Reactivity (Critical): The primary instability mechanism in physiological media is the "thiol-yne" reaction with free thiols (e.g., Glutathione, Serum Albumin), which can significantly reduce conjugation efficiency in cell lysates or serum.

-

Chemical Incompatibility: DBCO is unstable in the presence of reducing agents like TCEP and susceptible to oxidation over time.

Part 1: The Chemistry of Instability

The reactivity of DBCO is a double-edged sword. The strained cyclooctyne ring drives the rapid bioorthogonal reaction with azides but also presents a high-energy target for nucleophiles present in physiological buffers.

The Strain-Reactivity Trade-off

The deformation of the bond angles in the cyclooctyne ring (approx. 160° vs. linear 180°) creates a high-energy HOMO (Highest Occupied Molecular Orbital). While this facilitates the desired overlap with the azide LUMO, it also lowers the barrier for attack by biological nucleophiles, primarily thiols and water.

Degradation Pathways

The two dominant degradation pathways in physiological conditions are Thiol-Yne Addition and Hydration .

Figure 1: Competing reaction pathways for DBCO in physiological environments. Green indicates the desired pathway; red and yellow indicate degradation.

Part 2: Stability in Physiological Matrices

Stability in Aqueous Buffers (PBS, Tris, HEPES)

In standard buffers at pH 7.4, the DBCO ring is relatively stable.

-

24-Hour Window: >95% retention of reactivity.

-

Long-term Storage: Slow hydration (addition of water across the triple bond) occurs over weeks.

-

Acid Sensitivity: DBCO degrades faster in acidic environments (pH < 5) due to acid-catalyzed hydration to form ketones.

Stability in Serum and Cell Lysate (The Thiol Problem)

This is the most critical factor for drug development. Biological fluids contain high concentrations of thiols (Glutathione ~5 mM in cytosol; Albumin ~600 µM in serum).

-

Mechanism: Thiols undergo a radical-mediated or anionic addition to the strained alkyne, forming a vinyl thioether.

-

Impact: This side reaction consumes the DBCO handle, preventing it from clicking with the azide target.

-

Comparison: While DBCO is kinetically faster than BCN (bicyclononyne) for azides, DBCO is generally less stable towards thiols than BCN in pure chemical assays, though cellular stability varies by derivative.

Chemical Compatibility Table

| Reagent/Condition | Stability Impact | Recommendation |

| PBS (pH 7.4) | High | Ideal for reaction. Stable for days at 4°C. |

| TCEP (Reducing Agent) | Unstable | Avoid. TCEP rapidly reduces/degrades DBCO. Use DTT (remove before click) or BCN if reduction is mandatory. |

| Glutathione (GSH) | Moderate/Low | Half-life ~1-2 hours in high [GSH] (e.g., 5-10 mM). Perform labeling quickly. |

| Serum (FCS/FBS) | Moderate | Albumin acts as a thiol sink. Expect ~10-20% loss of reactivity over 24h at 37°C. |

| DMSO/DMF | High | Stable in organic stock solutions at -20°C for months. |

| Sodium Azide | Incompatible | Fatal. Sodium azide will click with DBCO. Use azide-free buffers. |

Part 3: Experimental Protocols for Stability Assessment

To validate DBCO stability in your specific buffer or matrix, use the following self-validating protocols.

Method A: UV-Vis Absorbance Monitoring (Real-Time)

DBCO possesses a characteristic absorbance peak at 309 nm (extinction coefficient ~12,000 M⁻¹cm⁻¹). Loss of the triple bond (via reaction or degradation) results in the disappearance of this peak.

Protocol:

-

Preparation: Dilute DBCO-reagent to 50 µM in the test buffer (e.g., PBS + 10% Serum).

-

Baseline: Measure Absorbance at 309 nm (

) at -

Incubation: Incubate at 37°C (or desired temp).

-

Measurement: Record

at 1h, 4h, 12h, and 24h. -

Calculation:

Method B: Functional Reactivity Assay (HPLC/LC-MS)

This is the gold standard for distinguishing between "intact structure" and "reactive structure."

Workflow Diagram:

Figure 2: Functional assay workflow. By reacting the incubated DBCO with a known excess of azide, you measure the remaining functional equivalents, not just the physical presence of the molecule.

Step-by-Step:

-

Incubation: Incubate 100 µM DBCO-compound in the physiological buffer of interest for the desired time (

). -

Probe Addition: At

, add a 5-fold molar excess of a reference azide (e.g., Benzyl Azide or an Azide-Fluorophore). -

Click Reaction: Allow the reaction to proceed for 1 hour at Room Temperature (RT).

-

Analysis: Inject onto Reverse-Phase HPLC (C18 column).

-

Quantification: Integrate the peak area of the DBCO-Azide product . Compare against a

control sample where the azide was added immediately.

Part 4: Mitigation Strategies

When working with DBCO in challenging physiological environments, adopt these strategies to maximize stability:

-

"Click" First, Dilute Later: Whenever possible, perform the conjugation chemistry in a controlled buffer (PBS) at high concentrations before introducing the conjugate into serum or cell culture media.

-

Hydrophobic Shielding: Use DBCO derivatives with short PEG spacers (e.g., DBCO-PEG4-NHS). The PEG chain improves water solubility but does not protect the ring. However, more hydrophobic linkers can sometimes "bury" the DBCO in the protein core (if conjugating to proteins), offering slight protection from thiols, though this reduces accessibility for the azide.

-

Avoid TCEP: If disulfide reduction is required (e.g., for antibody-drug conjugates), use TCEP to reduce, but fully remove TCEP via desalting columns before adding the DBCO reagent. Alternatively, use DTT and remove it, as DTT is also a thiol.

-

Quenching: After the desired reaction time, quench unreacted DBCO with an excess of soluble azide (e.g., 3-azido-1-propanol) to prevent non-specific thiol reactivity in downstream applications.

References

-

Thiol-Yne Side Reactions. National Institutes of Health (PMC). Site-Selective Cysteine-Cyclooctyne Conjugation. [Link]

-

Kinetics of Thiol-Disulfide Exchange. National Institutes of Health (PMC). Kinetics and Mechanisms of Thiol–Disulfide Exchange. [Link]

-

Oligonucleotide Stability Studies. RSC Advances. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. [Link]

Sources

DBCO-PEG8-DBCO: A Comprehensive Technical Guide on Copper-Free Homobifunctional Crosslinking, Safety, and Bioconjugation Protocols

Executive Summary

DBCO-PEG8-DBCO is a premier homobifunctional crosslinker engineered for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). By leveraging the immense ring strain of the dibenzocyclooctyne (DBCO) moiety, this reagent enables rapid, bioorthogonal click chemistry without the need for cytotoxic copper catalysts. This in-depth guide provides researchers and drug development professionals with the mechanistic causality, safety data, and self-validating protocols required to deploy DBCO-PEG8-DBCO in advanced applications such as antibody-drug conjugate (ADC) development and complex bioconjugation.

Chemical Identity and Physical Properties

Despite its widespread commercial availability and critical role in chemical biology, DBCO-PEG8-DBCO does not currently have a universally assigned CAS number and is frequently listed as "N/A" in chemical registries ()[1]. The molecule features two terminal DBCO functional groups separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.

Table 1: Physicochemical Properties of DBCO-PEG8-DBCO

| Property | Specification |

| Chemical Name | DBCO-PEG8-DBCO |

| CAS Number | N/A (Unassigned) |

| Molecular Formula | C56H66N4O12 |

| Molecular Weight | 987.2 g/mol |

| Purity | ≥95% – 98% |

| Solubility | DMSO, DMF, DCM (Aqueous compatible post-dilution) |

| Storage Conditions | -20°C, protect from light and moisture |

Data synthesized from authoritative supplier specifications ([2], [3]).

Safety Data Sheet (SDS) & Handling Guidelines

DBCO-PEG8-DBCO is generally classified as non-hazardous under the Globally Harmonized System (GHS). However, to maintain the trustworthiness of your experimental systems and ensure personnel safety, strict handling protocols must be observed:

-

Hazards: May cause mild respiratory, skin, or eye irritation upon direct contact. It is not classified as a carcinogen or systemic toxin.

-

Handling & Stability: The strained alkyne is susceptible to premature hydrolysis. Stock solutions must be prepared in anhydrous organic solvents (e.g., DMSO or DMF) and aliquoted to avoid repeated freeze-thaw cycles ([2]).

-

PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are required.

-

First Aid: In the event of exposure, flush the affected area with copious amounts of water for a minimum of 15 minutes.

Mechanistic Causality: The SPAAC Reaction and PEG8 Rationale

The Bioorthogonal Power of SPAAC

Traditional click chemistry relies heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, Cu(I) catalysts are notoriously cytotoxic and generate reactive oxygen species (ROS) that induce protein degradation and aggregation. SPAAC circumvents this limitation entirely. The inherent ring strain of the cyclooctyne moiety (~18 kcal/mol) lowers the activation energy required for the cycloaddition with azides, driving the reaction to completion at physiological temperatures without any metal catalyst ([4]).

The Rationale for the PEG8 Spacer

The selection of an 8-unit PEG chain is a deliberate biophysical optimization. Shorter spacers (e.g., PEG2) often result in severe steric hindrance and drive the hydrophobic aggregation of conjugated proteins. Conversely, excessively long chains (e.g., PEG24) unpredictably increase the hydrodynamic radius of the conjugate, complicating downstream Size-Exclusion Chromatography (SEC). PEG8 provides an ideal ~34 Å spacer that ensures rotational flexibility and aqueous solubility while maintaining a compact conjugate profile ([3]).

Managing Off-Target Reactivity: The Thiol-Yne Side Reaction

While SPAAC is highly selective, the DBCO moiety is not perfectly bioorthogonal. At high concentrations or during prolonged incubations, the strained alkyne can undergo a "thiol-yne" addition with free sulfhydryl groups (such as those on exposed cysteine residues) ([5], [6]). To ensure a self-validating and highly specific conjugation system, researchers must pre-cap free thiols using alkylating agents like iodoacetamide (IAM) prior to introducing the DBCO reagent ([7]).

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DBCO-PEG8-DBCO.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and absolute reproducibility, the following methodologies incorporate built-in validation controls.

Protocol 1: Homobifunctional Crosslinking of Azide-Modified Proteins

Objective: Crosslink two azide-tagged biomolecules using DBCO-PEG8-DBCO.

-

Reagent Preparation: Dissolve DBCO-PEG8-DBCO in anhydrous DMSO to a stock concentration of 10 mM. Causality: Anhydrous conditions prevent the degradation of the DBCO moiety prior to the reaction.

-

Thiol Capping (Critical Control): Incubate the target protein with a 10-fold molar excess of Iodoacetamide (IAM) for 30 minutes at room temperature in the dark. Causality: This blocks free cysteines, completely eliminating off-target thiol-yne side reactions ([7]).

-

SPAAC Conjugation: Add DBCO-PEG8-DBCO at a 1:2 molar ratio (Linker:Protein) to the azide-modified protein in PBS (pH 7.4). Incubate for 2–4 hours at room temperature.

-

System Validation: Run the reaction mixture on an SDS-PAGE gel alongside a negative control (the exact same protein without azide modification). Causality: The negative control validates that crosslinking is strictly azide-dependent and not an artifact of non-specific binding.

Protocol 2: Generation of Antibody-Drug Conjugates (ADCs)

Objective: Synthesize a targeted therapeutic by linking a monoclonal antibody to a cytotoxic payload ([8]).

-

Antibody Functionalization: Modify the monoclonal antibody with azide groups via standard NHS-ester chemistry targeting primary amines (lysines).

-

Linker Attachment: React the azide-antibody with a 10-fold molar excess of DBCO-PEG8-DBCO. Purify via SEC (Size-Exclusion Chromatography) to remove unreacted homobifunctional linker.

-

Payload Conjugation: Introduce an azide-functionalized cytotoxic drug to the DBCO-activated antibody.

-

Final Purification & LC-MS: Purify the final ADC using SEC and validate the Drug-to-Antibody Ratio (DAR) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Figure 2: Self-validating workflow for generating Antibody-Drug Conjugates via SPAAC.

Conclusion

DBCO-PEG8-DBCO stands as a cornerstone reagent in modern bioconjugation. By understanding the thermodynamic drivers of SPAAC, the biophysical benefits of the ~34 Å PEG8 spacer, and the mechanistic necessity of thiol-capping, researchers can deploy this homobifunctional crosslinker to build robust, self-validating experimental systems for advanced drug delivery and proteomics.

References

-

AxisPharm. "DBCO-PEG8-DBCO Homobifunctional Linker." Retrieved from[Link]

-

Glyco MindSynth. "DBCO-PEG8-DBCO Catalog Data." Retrieved from[Link]

-

van Geel, R., et al. (2012). "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition." Bioconjugate Chemistry. Retrieved from[Link]

-

MDPI. "Alkyne-Azide 'Click' Chemistry in Designing Nanocarriers for Applications in Biology." Retrieved from[Link]

-

Thomas, J. D., et al. (2012). "Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates." Bioconjugate Chemistry. Retrieved from[Link]

-

RSC Chemical Biology. "Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage." Retrieved from[Link]

Sources

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]

- 3. DBCO-PEG8-DBCO | AxisPharm [axispharm.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00140D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Homobifunctional Click Chemistry Crosslinkers: Precision Tools for Modular Bioconjugation

An In-Depth Technical Guide on Homobifunctional Click Chemistry Crosslinkers.

Abstract

In the landscape of bioconjugation and material science, homobifunctional click chemistry crosslinkers represent a paradigm shift from stochastic coupling to deterministic assembly. Unlike traditional homobifunctional reagents (e.g., DSS, glutaraldehyde) that target native amino acid residues (amines, thiols) indiscriminately, these specialized linkers possess identical bioorthogonal groups—such as azides, alkynes, or tetrazines—at both termini. This guide dissects the chemistry, strategic selection, and experimental application of these reagents, specifically designed for researchers requiring precise control over molecular architecture in drug development, hydrogel synthesis, and protein engineering.

Core Concept & Mechanism

A homobifunctional click crosslinker is a reagent of the general formula

The Strategic Advantage

Traditional crosslinkers (e.g., Bis-NHS esters) react with random surface lysines, leading to heterogeneous aggregates and potential active-site occlusion. In contrast, click crosslinkers require the target biomolecules to be pre-functionalized with a complementary partner (e.g., Group

-

Bioorthogonality: No off-target reaction with native cellular components.

-

Stoichiometric Control: Enables precise formation of dimers (A-Linker-A) vs. polymer networks depending on input ratios.

-

Modularity: The same linker can couple any two molecules bearing the complementary tag (Proteins, DNA, Synthetic Polymers).

Common Chemistries

| Reactive Group (X) | Complementary Partner (Y) | Reaction Type | Kinetics ( | Key Feature |

| Azide ( | Alkyne / DBCO / BCN | CuAAC / SPAAC | Smallest footprint; CuAAC requires catalyst. | |

| Tetrazine | TCO / Methylcyclopropene | IEDDA | Ultrafast; Catalyst-free; Fluorogenic options. | |

| Alkyne | Azide | CuAAC | Standard for hydrogels; requires Cu(I).[1] | |

| Maleimide | Thiol | Michael Addition | Note: Not strictly "click" but often grouped due to specificity. |

Strategic Selection Guide

Choosing the right linker requires balancing solubility, spacer length, and cleavage requirements.[2]

A. Spacer Composition (The "Bridge")

-

PEG (Polyethylene Glycol): The gold standard for solubility. A PEG

spacer prevents aggregation of hydrophobic payloads (e.g., ADCs) and reduces immunogenicity. -

Alkyl Chains: Rigid and hydrophobic. Used when maintaining a fixed distance between protein domains is critical for FRET or structural studies.

B. Cleavability (The "Release")

For drug delivery (ADCs) or proteomic mapping (XL-MS), the linker must release its cargo or allow peptide sequencing.

-

Disulfide: Cleaved by intracellular glutathione (GSH).

-

Photocleavable (e.g., Nitrobenzyl): Cleaved by UV light (365 nm).

-

Acid-Labile (e.g., Hydrazone/Acetal): Cleaved in endosomes (pH < 5.0).

Experimental Workflow: Protein Homodimerization

Scenario: Engineering a bispecific antibody mimetic by dimerizing two Azide-functionalized Fab fragments using a Bis-BCN (Bicyclo[6.1.0]nonyne) crosslinker. This utilizes SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition), avoiding toxic copper catalysts.

Reagents Required

-

Target: Protein X modified with an Azide group (Protein-N

).[3] -

Crosslinker: Bis-BCN-PEG

(Homobifunctional SPAAC linker). -

Buffer: PBS, pH 7.4 (No amines/thiols required, but standard buffers work).

Step-by-Step Protocol

1. Pre-Validation (Stoichiometry Check)

-

Rationale: Homobifunctional linkers can cause polymerization if the ratio is 1:1. To form dimers, you must control the kinetics or use solid-phase techniques. For solution phase, we use a slight excess of protein to drive dimer formation over oligomers.

-

Calculation: Target a [Linker]:[Protein] ratio of 0.5 : 1 (i.e., 1 linker for every 2 proteins).

2. Reaction Setup

-

Dissolve Bis-BCN-PEG

in anhydrous DMSO to 10 mM stock. -

Adjust Protein-N

concentration to 2–5 mg/mL in PBS. -

Add the crosslinker to the protein solution.[4]

-

Example: To 1 mL of Protein-N

(50 µM), add 2.5 µL of Bis-BCN stock (25 µM final).

-

-

Mix immediately by gentle vortexing.

3. Incubation

-

Incubate at Room Temperature for 4–16 hours or 4°C overnight .

-

Note: SPAAC is slower than Tetrazine ligation; overnight ensures completion.

4. Quenching (Optional but Recommended)

-

Add excess Azide-PEG-OH (small molecule) to react with any residual BCN groups on the linker, preventing further aggregation during purification.

5. Purification & Analysis

-

SEC (Size Exclusion Chromatography): Isolate the Dimer (~100 kDa) from unreacted Monomer (~50 kDa) and high-molecular-weight aggregates.

-

SDS-PAGE: The Dimer band should appear at 2x the molecular weight.

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway of dimerizing azide-labeled proteins using a homobifunctional BCN linker.

Caption: Step-wise assembly of a protein homodimer using a Bis-BCN click crosslinker via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Linker is too hydrophobic. | Switch to a PEGylated variant (e.g., PEG |

| Oligomerization | Linker concentration too high. | Reduce Linker:Protein ratio.[5] Perform reaction in dilute conditions (<1 mg/mL) to favor intramolecular links (if desired) or strict stoichiometry for dimers. |

| Low Yield | Steric hindrance at click site. | Use a longer spacer arm.[5] Ensure the Azide/TCO tag is on a flexible loop of the protein. |

| Copper Toxicity | Using CuAAC in live cells. | Switch to SPAAC (Bis-DBCO/BCN) or IEDDA (Bis-Tetrazine) for copper-free compatibility. |

References

-

National Institutes of Health (NIH). (2021). In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition.[6] Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Efficiency Protein-Protein Crosslinking Using Dbco-peg8-dbco

Introduction: Unveiling Protein Interactions with Precision

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics.[1][2] Chemical crosslinking has emerged as a powerful technique to capture both stable and transient PPIs by creating covalent bonds between interacting proteins.[3] This application note provides a detailed guide to a cutting-edge crosslinking strategy utilizing a homobifunctional, copper-free click chemistry crosslinker, Dbco-peg8-dbco.

This method leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[4][][6] The Dbco-peg8-dbco crosslinker features two dibenzocyclooctyne (DBCO) groups, which react specifically with azide moieties.[7] The hydrophilic polyethylene glycol (PEG8) spacer enhances solubility and minimizes steric hindrance between the crosslinked proteins.[8][9] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and precise method for crosslinking azide-modified proteins, with applications in areas such as antibody-drug conjugate (ADC) development and the structural analysis of protein complexes.[8][10]

Principle of the Method: The Power of Copper-Free Click Chemistry

The crosslinking strategy is a two-stage process. First, the target proteins must be functionalized with azide groups. This can be achieved through various methods, such as the genetic incorporation of azide-containing unnatural amino acids (e.g., p-azidophenylalanine) for site-specific modification or by chemically modifying native amino acid residues (e.g., lysines or cysteines) with azide-containing reagents.[11][12][13]

Once the proteins are azide-functionalized, the Dbco-peg8-dbco crosslinker is introduced. The core of this method is the SPAAC reaction, where the strained alkyne of the DBCO group reacts with the azide group in a [3+2] cycloaddition to form a stable triazole linkage.[][14] Because the Dbco-peg8-dbco molecule has two DBCO groups, it can covalently link two separate azide-modified proteins that are in close proximity, effectively "capturing" the interaction.

Caption: SPAAC crosslinking of two azide-modified proteins with Dbco-peg8-dbco.

Materials and Reagents

This protocol assumes the user has already prepared two interacting proteins, each functionalized with azide groups.

-

Azide-Modified Proteins (Protein A-N₃ and Protein B-N₃): Purified and buffer-exchanged into an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

-

Dbco-peg8-dbco Crosslinker: Store desiccated at -20°C.

-

Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the crosslinker.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Crucially, do not use buffers containing azides. [15][16]

-

Quenching Reagent (Optional): e.g., Azido-PEG4-Amine or other small molecule azide to cap unreacted DBCO groups.

-

Analysis Reagents:

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

Coomassie Brilliant Blue or other protein stain.

-

Western blot reagents (if applicable).

-

Mass spectrometer and appropriate columns/reagents for LC-MS/MS analysis.

-

Experimental Protocols

This section details the core crosslinking procedure. It is essential to perform control experiments, including reactions with only one of the azide-modified proteins, to differentiate between specific crosslinking and non-specific aggregation or homodimer formation.

Reagent Preparation

-

Protein Preparation:

-

Ensure Protein A-N₃ and Protein B-N₃ are at a known concentration (typically 1-5 mg/mL) in the chosen reaction buffer (e.g., PBS, pH 7.4).

-

Equilibrate all protein solutions to room temperature before starting the reaction.

-

-

Dbco-peg8-dbco Stock Solution:

Crosslinking Reaction Workflow

The optimal molar ratio of crosslinker to total protein must be determined empirically. A good starting point is a 5- to 20-fold molar excess of Dbco-peg8-dbco over the limiting protein partner.

Caption: General experimental workflow for protein-protein crosslinking.

Step-by-Step Protocol:

-

Set up the Reaction: In a microcentrifuge tube, combine equimolar amounts of Protein A-N₃ and Protein B-N₃. The final protein concentration should ideally be in the low micromolar range to favor intramolecular crosslinking over polymerization.

-

Initiate Crosslinking: Add the calculated volume of the 10 mM Dbco-peg8-dbco stock solution to the protein mixture. Mix gently but thoroughly by pipetting.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or for 4-12 hours at 4°C.[16][18] Longer incubation times may improve yield but can also increase the chance of non-specific interactions.

-

Quenching (Optional): To cap any unreacted DBCO groups and prevent further reactions, a small molecule azide can be added in significant molar excess and incubated for an additional 30 minutes.

-

Analysis: The reaction mixture is now ready for analysis. The primary methods for verifying crosslinking are SDS-PAGE and mass spectrometry.

Data Analysis and Interpretation

SDS-PAGE and Western Blotting

The most straightforward method to visualize the result of the crosslinking reaction is SDS-PAGE.

-

Expected Results: When analyzed under reducing and denaturing conditions, a successful crosslinking reaction will produce a new, higher molecular weight band corresponding to the Protein A-Protein B heterodimer. The intensity of this band will depend on the efficiency of the crosslinking.

-

Controls are Key:

-

Lanes containing only Protein A + crosslinker or Protein B + crosslinker should be run to identify any homodimer formation.

-

A lane with the mixture of Protein A and Protein B without the crosslinker is essential to show that the high molecular weight band is dependent on the Dbco-peg8-dbco.

-

-

Western Blotting: Can be used to definitively confirm the identity of the proteins within the crosslinked band by probing with antibodies specific to Protein A and Protein B.

| Parameter | Recommendation | Rationale |

| Protein Concentration | 1-10 µM | Balances reaction kinetics with the risk of non-specific aggregation. |

| Crosslinker Molar Excess | 5x - 20x over total protein | Ensures sufficient crosslinker is available to capture the interaction. Must be optimized. |

| Reaction Buffer | PBS, pH 7.2 - 7.5 (Azide-Free) | SPAAC is efficient at physiological pH. Amine- and azide-free buffers are critical to avoid side reactions.[15][17] |

| Incubation Time | 2-4 hours at RT; 4-12 hours at 4°C | Allows sufficient time for the reaction to proceed.[16][18] Colder temperatures may preserve sensitive complexes. |

| Primary Analysis | SDS-PAGE / Coomassie Stain | Provides direct visual evidence of a new high molecular weight species. |

| Confirmatory Analysis | Western Blot / LC-MS/MS | Confirms the identity of the crosslinked products and identifies the specific crosslinked sites.[1][2] |

Mass Spectrometry (LC-MS/MS)

For high-resolution analysis, mass spectrometry is the gold standard. It can not only confirm the presence of the crosslinked complex but also identify the specific amino acid residues that have been linked.[1][19]

-

Sample Preparation: The high molecular weight band corresponding to the crosslinked complex is excised from the SDS-PAGE gel.

-

In-Gel Digestion: The proteins are digested with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.

-

Data Analysis: Specialized software is used to identify the "crosslinked peptides"—peptides from Protein A covalently linked to peptides from Protein B via the Dbco-peg8-dbco linker.[20] This provides valuable structural information about the protein-protein interaction interface.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Crosslinking | Inefficient azide labeling of proteins. | Verify azide incorporation using a fluorescent DBCO-alkyne probe before the crosslinking experiment. |

| Steric hindrance preventing linker access. | Consider using a crosslinker with a longer or shorter PEG spacer. | |

| Proteins are not interacting under the experimental conditions. | Optimize buffer conditions (pH, salt concentration) to favor the protein-protein interaction. | |

| Excessive Aggregation/Precipitation | Crosslinker concentration is too high. | Perform a titration to find the optimal crosslinker concentration. Start with a lower molar excess. |

| Protein concentration is too high. | Reduce the protein concentration to favor intramolecular crosslinking. | |

| Multiple High MW Bands | Formation of multimers or non-specific crosslinking. | Reduce incubation time and/or crosslinker concentration. Ensure proper quenching of the reaction. |

Conclusion

The use of the homobifunctional crosslinker Dbco-peg8-dbco provides a powerful and precise method for studying protein-protein interactions. By leveraging the bioorthogonality and efficiency of copper-free click chemistry, researchers can covalently capture PPIs under physiological conditions with high specificity.[21] This protocol offers a robust framework for experimental design, from reaction setup to data analysis, enabling deeper insights into cellular networks and facilitating the development of novel bioconjugates and therapeutics.

References

-

Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments.[Link]

-

Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing.[Link]

-

Click Chemistry in Proteomic Investigations. National Institutes of Health (NIH).[Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.[Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.[Link]

-

Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.[Link]

-

Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. ACS Publications.[Link]

-

DBCO-PEG4-DBCO. baseclick GmbH.[Link]

-

Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. National Institutes of Health (NIH).[Link]

-

Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.[Link]

-

DBCO PEG Thiol Crosslinkers. Interchim.[Link]

-

Chemical cross-linking in the structural analysis of protein assemblies. National Institutes of Health (NIH).[Link]

-

Product Review: DBCO. Glen Research.[Link]

-

DBCO PEG | SPAAC Click PEG Linkers for Bioconjugation. Precise PEG.[Link]

-

Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels. National Institutes of Health (NIH).[Link]

-

Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS.[Link]

-

DBCO-PEG-DBCO. Creative PEGWorks.[Link]

-

DBCO-PEG4-NHS Ester. Click Chemistry Tools.[Link]

-

DBCO reagents for « Click Chemistry ». Interchim.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. DBCO-PEG4-DBCO [baseclick.eu]

- 9. purepeg.com [purepeg.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encapsula.com [encapsula.com]

- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 17. interchim.fr [interchim.fr]

- 18. interchim.fr [interchim.fr]

- 19. pnas.org [pnas.org]

- 20. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. precisepeg.com [precisepeg.com]

Application Note: Step-by-Step DBCO-PEG8-DBCO Conjugation to Azide-DNA

Abstract & Introduction

The conjugation of DNA to other biomolecules (proteins, surfaces, or other oligonucleotides) is a cornerstone of modern chemical biology, enabling technologies such as Antibody-Oligonucleotide Conjugates (AOCs) and DNA-encoded libraries. This guide details the protocol for functionalizing Azide-DNA with a DBCO-PEG8-DBCO homobifunctional linker.

The Challenge: Using a homobifunctional linker (DBCO on both ends) presents a specific stoichiometric challenge. If mixed at a 1:1 ratio, the linker will crosslink two DNA strands (dimerization) rather than functionalizing a single strand. To successfully create DBCO-PEG8-DNA (an activated intermediate ready to click to a third molecule), the reaction requires strict kinetic control and molar excess.

The Chemistry: The reaction utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][2][3][4][5] This copper-free "click" chemistry is bioorthogonal, proceeding rapidly in aqueous buffers without the need for toxic Cu(I) catalysts that can degrade DNA or proteins.[4]

Material Specifications

The Linker: DBCO-PEG8-DBCO[1]

-

MW: ~987.2 Da

-

Structure: Dibenzocyclooctyne (DBCO) groups at both termini, separated by a hydrophilic PEG8 spacer.

-

Solubility: Soluble in organic solvents (DMSO, DMF).[6][7][8] Limited solubility in pure water; requires co-solvent.

-

Absorbance: Strong characteristic peak at 309 nm (

).[2][7][9]

The Target: Azide-DNA

-

Modification: 3' or 5' Azide modification (e.g., NHS-Azide reacted with Amine-DNA, or direct synthesis).

-

Buffer: Must be Azide-free (no Sodium Azide preservative).

Experimental Workflow

The following flowchart outlines the critical path to ensure mono-functionalization and avoid dimerization.

Figure 1: Workflow for converting Azide-DNA to DBCO-DNA using a homobifunctional linker.

Detailed Protocol

Phase A: Preparation

-

Calculate Stoichiometry (CRITICAL):

-

To prevent DNA-Linker-DNA formation, you must drive the equilibrium toward DNA-Linker-DBCO.

-

Target Ratio: 20:1 to 50:1 (Linker : DNA).

-

Example: For 10 nmol of Azide-DNA, use 200–500 nmol of DBCO-PEG8-DBCO.

-

-

Solubilize Linker:

-

Dissolve DBCO-PEG8-DBCO in anhydrous DMSO or DMF to a concentration of 10 mM .

-

Note: Do not dissolve in water first; the hydrophobic DBCO groups may aggregate.

-

-

Prepare DNA:

-

Resuspend Azide-DNA in PBS (pH 7.4) or water to a concentration of 100–200 µM .

-

Ensure the buffer contains NO sodium azide.

-

Phase B: The Reaction[7]

-

Mixing:

-

Add the calculated volume of DBCO-PEG8-DBCO (in DMSO) to the Azide-DNA (in PBS) .

-

Solvent Limit: Ensure the final DMSO concentration is 20–40% (v/v) .

-

Why? DBCO is hydrophobic. A high organic co-solvent fraction keeps the linker in solution and available for reaction. DNA is stable in up to 50% DMSO.

-

-

Order of Addition: Add DNA to the Linker solution if possible, or add Linker rapidly to DNA with vortexing to ensure immediate dispersion.

-

-

Incubation:

-

Incubate at Room Temperature for 4 to 12 hours (or overnight at 4°C).

-

Protect from light (DBCO is light-sensitive).

-

Agitate gently (e.g., nutator or shaker).

-

Phase C: Purification (Removal of Excess Linker)

This is the most important step. You have 20x excess linker that must be removed before downstream applications.

Option 1: Ethanol Precipitation (Recommended for >20 nt)

-

Add 0.1 volume of 3M Sodium Acetate (pH 5.2).

-

Add 2.5 to 3 volumes of ice-cold 100% Ethanol.

-

Incubate at -20°C for 30 mins.

-

Centrifuge at >12,000 x g for 15-30 mins.

-

Discard supernatant (contains the excess unreacted DBCO linker).

-

Wash pellet with 70% Ethanol. Air dry and resuspend in water/buffer.

Option 2: Spin Columns (Oligo Clean & Concentrator)

-

Use commercial kits (e.g., Zymo Research or similar) designed for ssDNA/oligonucleotides.

-

The small molecule linker (MW ~1k) will pass through the membrane, while DNA binds.

Mechanism of Action

The reaction mechanism relies on the relief of ring strain in the cyclooctyne system.[4]

Figure 2: Reaction mechanism.[2][9] The Azide group on the DNA attacks the strained alkyne of the DBCO, forming a stable triazole ring. One DBCO remains unreacted due to the high molar excess used.

Quality Control & Validation

Validation is performed using UV-Vis spectrophotometry.[2][9]

-

Measure Absorbance:

-

Measure

(DNA max) and

-

-

Calculate Concentration:

-

DBCO absorbs slightly at 260 nm.[10] For precise DNA quantification, correct the

. -

Note: If CF (Correction Factor) is unknown, it is often negligible for long oligos. For short oligos, assume CF

(estimate).

-

-

Calculate Degree of Labeling (DOL):

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation | Organic solvent % too low | Increase DMSO/DMF to 30-40%. DBCO is hydrophobic and may crash out in pure buffer. |

| Low DOL (<0.5) | Incomplete Reaction | Extend time to 12h+ or increase Linker excess to 50x. Ensure pH is neutral (7.0-7.5). |

| High DOL (>1.5) | Excess Linker remaining | Purification failed. Perform a second Ethanol precipitation or use HPLC. |

| Dimerization | Stoichiometry too low | If you see high MW bands on a gel, you likely used 1:1 or 1:2 ratio. Use >20:1 excess. |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link

-

Click Chemistry Tools. DBCO-PEG-DBCO Product & Protocol Information. Click Chemistry Tools. Link

-

BroadPharm. DBCO-PEG8-DBCO Structural Data and Properties. BroadPharm.[2] Link

-

Glen Research. Technical Note: Labeling Oligonucleotides with DBCO. Glen Research. Link

-

Debets, M. F., et al. (2011). Bioconjugation with strained alkynes and azides. Accounts of Chemical Research. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. interchim.fr [interchim.fr]

- 8. creativepegworks.com [creativepegworks.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. glenresearch.com [glenresearch.com]

Application Note: Optimizing Molar Ratios for DBCO-PEG8-DBCO Crosslinking in Bioconjugation and Hydrogel Synthesis

Introduction and Mechanistic Principles

DBCO-PEG8-DBCO is a highly efficient, homobifunctional crosslinker utilized in bio-orthogonal chemistry. It relies on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the strained cyclooctyne ring of the DBCO (Dibenzocyclooctyne) moiety reacts spontaneously with terminal azides to form a stable triazole linkage[1]. This reaction requires no cytotoxic copper catalysts, making it ideal for live-cell applications, sensitive protein conjugations, and biomimetic hydrogel synthesis[2].

The inclusion of an 8-unit polyethylene glycol (PEG8) spacer is a critical design element. The PEG8 chain imparts significant aqueous solubility, prevents the aggregation of hydrophobic payloads, and provides a flexible spatial distance (approximately 3–4 nm) that minimizes steric hindrance between conjugated bulky macromolecules[3][4].

The Causality of Molar Ratios in Homobifunctional Crosslinking

The fundamental challenge when utilizing a homobifunctional linker like DBCO-PEG8-DBCO is controlling the reaction trajectory. Because both ends of the molecule are equally reactive, the stoichiometric molar ratio of Azide to DBCO groups strictly dictates whether the system undergoes polymerization, homodimerization, or controlled heteroconjugation[5][6].

-

Heteroconjugation (Two-Step Strategy): When the goal is to link two different molecules (e.g., Protein A to Protein B), a 1:1 molar ratio will catastrophically result in a statistical mixture of A-A homodimers, unreacted proteins, and the desired intermediate. To force the reaction to yield only the DBCO-functionalized intermediate, one must use a massive kinetic swamping strategy—typically a 10- to 20-fold molar excess of DBCO-PEG8-DBCO[3][5]. This ensures that every available azide on Protein A reacts with a distinct crosslinker molecule.

-

Hydrogel and Polymer Network Formation: Conversely, when crosslinking polymer chains (e.g., Azide-modified gelatin or synthetic polymers) to form a hydrogel, the objective is to maximize crosslinking density. An exact 1:1 stoichiometric ratio of Azide to DBCO groups ensures every functional group pairs up, yielding complete gelation and the highest possible storage modulus (stiffness)[2][7].

Quantitative Data: Optimal Molar Ratios by Application

| Application Type | Target Molecule 1 | Target Molecule 2 | Optimal Molar Ratio | Causality & Outcome |

| Heteroconjugation (Step 1) | Azide-Protein A (1 mg/mL+) | DBCO-PEG8-DBCO | 1 : 10 to 1 : 20 | High excess outcompetes A-A homodimerization, ensuring 100% conversion to DBCO-Protein A intermediate[3][5]. |

| Heteroconjugation (Step 2) | DBCO-Protein A | Azide-Protein B | 1 : 1.5 to 1 : 5 | Slight excess of Component B drives the reaction to completion, forming the A-B conjugate[5]. |

| Hydrogel Synthesis | Azide-Polymer | DBCO-PEG8-DBCO | 1 : 1 (Azide:DBCO) | Exact stoichiometry maximizes crosslinking density and storage modulus[2]. |

| Homodimerization | Azide-Protein A | DBCO-PEG8-DBCO | 2.2 : 1 | Slight excess of azide forces the crosslinker to bind a protein at both ends, maximizing A-A dimers. |

Experimental Workflows and Logical Relationships

Workflow of two-step heteroconjugation using DBCO-PEG8-DBCO to prevent homodimerization.

Logical relationship of stoichiometric mixing for optimal hydrogel network formation.

Step-by-Step Methodologies

Protocol A: Self-Validating Two-Step Heteroconjugation

This protocol details the conjugation of an azide-modified antibody (Protein A) to an azide-modified payload or secondary protein (Protein B).

Phase 1: First Click Reaction (Intermediate Formation)

-

Preparation: Ensure Protein A is in an amine- and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1–5 mg/mL[6].

-

Reagent Solubilization: Immediately before use, dissolve DBCO-PEG8-DBCO in anhydrous DMSO to create a 10 mM stock solution[3][8].

-

Conjugation: Add a 20-fold molar excess of DBCO-PEG8-DBCO to the Protein A solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation[3].

-

Incubation: Incubate at room temperature for 2 hours with gentle end-over-end mixing[6].